N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide
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Description
N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C38H35N3O5S and its molecular weight is 645.8 g/mol. The purity is usually 95%.
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Biological Activity
N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide is a complex organic compound notable for its intricate structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Benzimidazole moiety : Known for its diverse biological activities, particularly in pharmaceuticals.
- Dioxane unit : Contributes to the compound's solubility and interaction with biological targets.
- Benzenesulfonamide group : Associated with various therapeutic effects, including antimicrobial and anticancer properties.
Table 1: Structural Features of this compound
Component | Description |
---|---|
Benzimidazole | Provides diverse biological activity |
Dioxane | Enhances solubility and biological interactions |
Benzenesulfonamide | Exhibits antimicrobial and anticancer properties |
Research indicates that this compound may function through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, including apoptosis and cell signaling pathways.
- Receptor Interaction : It may interact with receptors that play critical roles in disease progression, potentially offering therapeutic benefits.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antiproliferative Effects : In vitro studies demonstrated that similar compounds with hydroxymethyl groups exhibit significant antiproliferative effects on mammalian cells by inhibiting topoisomerase II. This suggests that this compound could possess similar properties .
- Antimicrobial Activity : Compounds with benzenesulfonamide structures have shown efficacy against various bacterial strains. The presence of the benzimidazole moiety may enhance this antimicrobial activity.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzimidazole Sulfonamide | Contains benzimidazole and sulfonamide groups | Antimicrobial and anticancer |
Dioxane Derivatives | Similar dioxane ring structure | Solubility enhancers |
Phenolic Sulfonamides | Aromatic rings with sulfonamide moiety | Antibacterial properties |
Properties
CAS No. |
6085-55-8 |
---|---|
Molecular Formula |
C38H35N3O5S |
Molecular Weight |
645.8 g/mol |
IUPAC Name |
N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C38H35N3O5S/c42-25-28-17-19-30(20-18-28)37-36(29-9-3-1-4-10-29)35(24-41-26-39-33-13-7-8-14-34(33)41)45-38(46-37)31-21-15-27(16-22-31)23-40-47(43,44)32-11-5-2-6-12-32/h1-22,26,35-38,40,42H,23-25H2 |
InChI Key |
VYCHCGWBTOHARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(OC2C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CNS(=O)(=O)C5=CC=CC=C5)CN6C=NC7=CC=CC=C76 |
Origin of Product |
United States |
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